N'-(3,5-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Overview
Description
N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a 3,5-dichlorophenyl group and a 3-methoxybenzyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide typically involves the reaction of 3,5-dichloroaniline with 3-methoxybenzylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed are the corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like ethanol or water.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In receptor binding studies, it may act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- N-(3,5-dichlorophenyl)-N’-(3-methoxyphenyl)ethanediamide
- N-(3,5-dichlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
- N-(3,5-dichlorophenyl)-N’-(3-methylbenzyl)ethanediamide
Comparison: N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is unique due to the presence of both 3,5-dichlorophenyl and 3-methoxybenzyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns. Compared to similar compounds, it may exhibit different pharmacological activities or binding affinities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3,5-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-14-4-2-3-10(5-14)9-19-15(21)16(22)20-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDPHPRIWVAVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.